2-Butoxyoxane

Description

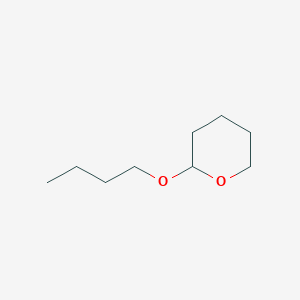

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNQFALNKRKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294643 | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-68-0 | |

| Record name | 2-Butoxyoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butoxyoxane

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Butoxyoxane (also known as 2-butoxy-tetrahydropyran), a cyclic ether with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structure, synthesis, reactivity, and analytical characterization. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for the safe and effective use of this compound in a laboratory setting.

Introduction

This compound, a member of the tetrahydropyranyl (THP) ether family, is a valuable compound in modern organic chemistry. While often utilized as a protective group for alcohols, its inherent chemical properties also make it a subject of interest as a solvent and a building block for more complex molecular architectures. This guide delves into the core chemical characteristics of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound consists of a tetrahydropyran ring substituted at the 2-position with a butoxy group. The presence of the ether linkages imparts specific polarity and reactivity to the molecule.

Molecular Details

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-butoxy-tetrahydropyran | [1] |

| CAS Number | 1927-68-0 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

Physicochemical Data (Calculated)

The following table summarizes key physicochemical properties of this compound, primarily based on computational models. These values provide a useful estimation for experimental design.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 468.31 | K | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 42.98 | kJ/mol | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.330 | - | [2] |

| Water Solubility (log10WS) | -2.27 | mol/L | [2] |

| Critical Pressure (Pc) | 2761.36 | kPa | [2] |

| Critical Temperature (Tc) | 649.38 | K | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran.[3] This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether.

Reaction Mechanism

The synthesis proceeds via an electrophilic addition mechanism. The acid catalyst protonates the double bond of the dihydropyran, forming a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 1-butanol then attacks this carbocation, followed by deprotonation to yield the final product, this compound.

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Experimental Protocol

Materials:

-

3,4-Dihydro-2H-pyran

-

1-Butanol

-

Anhydrous dichloromethane (DCM)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and distillation.

Procedure:

-

To a stirred solution of 1-butanol in anhydrous DCM in a round-bottom flask, add a catalytic amount of p-TsOH.

-

Cool the mixture in an ice bath.

-

Add 3,4-dihydro-2H-pyran dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the acetal functionality at the 2-position of the tetrahydropyran ring.

Acid Lability

The C-O bond of the butoxy group is susceptible to cleavage under acidic conditions. This lability is the cornerstone of the use of THP ethers as protecting groups for alcohols. The parent alcohol (1-butanol) can be regenerated by treatment with a mild acid in the presence of water or an alcohol.

Stability to Bases and Nucleophiles

This compound is generally stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and hydride reducing agents.[4] This orthogonality makes it a valuable protecting group in multi-step syntheses.

Oxidation and Reduction

The tetrahydropyran ring is relatively inert to common oxidizing and reducing agents that are not strongly acidic. However, forceful oxidation can lead to ring-opening or the formation of lactones.

Peroxide Formation

Like many ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6] It is crucial to store this compound in a tightly sealed, opaque container and to test for the presence of peroxides before distillation or concentration.

Sources

- 1. 2H-Pyran, 2-butoxytetrahydro- [webbook.nist.gov]

- 2. 2H-Pyran, 2-butoxytetrahydro- (CAS 1927-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound||RUO [benchchem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 6. louisville.edu [louisville.edu]

synthesis and characterization of 2-Butoxyoxane

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butoxyoxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, systematically known as 2-butoxy-tetrahydropyran, is a cyclic ether belonging to the family of tetrahydropyranyl (THP) ethers.[1] Its structure consists of a saturated six-membered oxygen-containing ring (oxane or tetrahydropyran) substituted at the anomeric C2 position with a butoxy group. This compound serves as a valuable intermediate in organic synthesis and is explored for its potential as a specialty solvent.[2] The core of its utility lies in the tetrahydropyranyl ether linkage, which is stable under a variety of conditions but can be selectively cleaved, making it an excellent protecting group for alcohols in multi-step syntheses. This guide provides a comprehensive overview of a field-proven method for its synthesis and a multi-technique approach for its rigorous characterization.

Part 1: Synthesis of this compound via Acid-Catalyzed Electrophilic Addition

The most direct and efficient route to this compound is the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran (DHP).[2] This reaction is a classic example of an electrophilic addition to an enol ether, prized for its high yield and operational simplicity.

Causality of the Synthetic Strategy

The choice of an acid catalyst is paramount. The electron-rich double bond in DHP is not sufficiently reactive to be attacked by a neutral alcohol nucleophile like 1-butanol. The acid catalyst protonates the DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[3][4] This intermediate is readily attacked by the hydroxyl group of 1-butanol, leading to the formation of the desired product. The catalytic nature of the process means only a substoichiometric amount of acid is required.

Reaction Mechanism

The synthesis proceeds through a three-step mechanism:

-

Protonation: The acid catalyst (H⁺) protonates the C3 position of the DHP double bond, forming a resonance-stabilized secondary carbocation at C2, which is in equilibrium with a more stable oxocarbenium ion.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-butanol attacks the electrophilic C2 of the oxocarbenium ion, forming a new C-O bond and a protonated ether intermediate.

-

Deprotonation: A base (such as the conjugate base of the acid or another molecule of the alcohol) removes the proton from the newly added butoxy group, regenerating the acid catalyst and yielding the final product, this compound.

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Materials & Equipment:

-

3,4-Dihydro-2H-pyran (DHP)

-

1-Butanol, anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-butanol (1.2 equivalents). Begin stirring at room temperature.

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (1.0 equivalent) to the stirring alcohol.

-

Catalysis: Add a catalytic amount of p-TsOH·H₂O (approx. 0.01 equivalents). Rationale: This provides the necessary protons to initiate the reaction without causing significant side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) or Gas Chromatography (GC) until the DHP starting material is consumed (typically 1-2 hours).

-

Work-up (Quenching): Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.[4] Rationale: Neutralization is critical to prevent acid-catalyzed decomposition of the product during the subsequent distillation.

-

Extraction: Wash the organic layer with brine to remove residual water and water-soluble impurities.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.

Part 2: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach involving spectroscopy and chromatography provides a robust validation system.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, revealing the precise connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the butoxy chain and the tetrahydropyran ring. The most diagnostic signal is the anomeric proton (O-CH-O), which appears as a triplet at approximately 4.5-4.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. The anomeric carbon (O-C-O) is a key identifier, appearing downfield around 98-100 ppm.

| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) |

| Chemical Shift (δ, ppm) | Assignment |

| ~4.6 (t) | Anomeric H (O-CH-O) |

| ~3.4-3.8 (m) | -OCH₂- (ring & chain) |

| ~1.3-1.8 (m) | -CH₂- (ring & chain) |

| ~0.9 (t) | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present and confirm the disappearance of starting materials.

Protocol: A small drop of the purified liquid is analyzed as a thin film between two salt plates (NaCl or KBr).

Data Interpretation:

-

Confirmation of Product: The key feature is a strong C-O-C stretching vibration in the 1150-1050 cm⁻¹ region, characteristic of the ether linkages.[5]

-

Absence of Starting Materials: A successful synthesis is confirmed by the absence of a broad O-H stretch (from 1-butanol) around 3300 cm⁻¹ and the absence of a C=C stretch (from DHP) around 1650 cm⁻¹.

-

Alkane Groups: The presence of C-H stretching vibrations from the alkyl portions of the molecule will be observed between 3000-2850 cm⁻¹.[6]

| Characteristic IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | Significance | | 3000-2850 | C-H Stretch (sp³) | Confirms alkyl framework | | 1150-1050 | C-O-C Stretch | Key indicator of ether functional group | | (Absent) ~3300 | O-H Stretch | Confirms removal of 1-butanol | | (Absent) ~1650 | C=C Stretch | Confirms consumption of DHP |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Protocol: The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for simultaneous purity analysis and identification. Electron Ionization (EI) is a common method.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of this compound (C₉H₁₈O₂), which is 158.24 g/mol .

-

Fragmentation Pattern: Ethers undergo characteristic fragmentation. Key expected fragments include:

-

Loss of the butoxy radical (-•OC₄H₉), resulting in a peak at m/z = 85.

-

Loss of the butyl radical (-•C₄H₉), resulting in a peak at m/z = 101.

-

Cleavage of the tetrahydropyran ring.[7]

-

| Expected Mass Spectrometry Fragments | | :--- | :--- | | m/z Value | Proposed Fragment | | 158 | [M]⁺ (Molecular Ion) | | 101 | [M - C₄H₉]⁺ | | 85 | [M - OC₄H₉]⁺ | | 57 | [C₄H₉]⁺ |

Gas Chromatography (GC)

GC is the primary technique for assessing the purity of the final product.[8]

Protocol: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is suitable.

Data Interpretation: A pure sample will exhibit a single, sharp peak at a characteristic retention time. The absence of peaks corresponding to 1-butanol or DHP confirms the purity of the distilled product. The peak area can be used for quantitative purity determination (e.g., >99%).

Conclusion

The synthesis of this compound via the acid-catalyzed addition of 1-butanol to dihydropyran is a robust and reliable method. This guide outlines a comprehensive approach, from the mechanistic underpinnings of the synthesis to a multi-faceted characterization strategy. By integrating NMR, IR, and MS for structural elucidation with GC for purity assessment, researchers can ensure the production of high-quality material suitable for the demanding applications in drug development and advanced organic synthesis. This systematic and self-validating workflow exemplifies the principles of scientific integrity and technical expertise required in modern chemical research.

References

-

ResearchGate. Protection of an alcohol with dihydropyran under acidic conditions. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. Chiral analysis. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy- (IR Spectrum). NIST Chemistry WebBook. Available from: [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10976213, 2-Butoxyoctane. Available from: [Link]

-

Butler University Digital Commons. Dihydropyran Formation by a Two Step Process. Available from: [Link]

-

Organic Chemistry Portal. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. Available from: [Link]

-

Royal Society of Chemistry. Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. Available from: [Link]

-

Thieme. Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Available from: [Link]

-

Britannica. Mass spectrometry. Available from: [Link]

-

Chemistry Matters, Inc. Comprehensive two-dimensional gas chromatography (GCxGC). Available from: [Link]

-

Chemistry LibreTexts. 15.12: Cyclic Ethers. Available from: [Link]

-

National Center for Biotechnology Information. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. PubMed. Available from: [Link]

-

Sepsolve Analytical. What is GCxGC?. Available from: [Link]

-

MDPI. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Available from: [Link]

-

MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Available from: [Link]

-

MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]

-

YouTube. AS-Level Chemistry: Infrared Spectroscopy Part 2. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327). Available from: [Link]

-

PrepChem.com. Synthesis of 6-carboxy-2'-(2-hydroxy-butoxy)-flavone. Available from: [Link]

-

SolutionInn. Under acid catalysis, tetrahydrofurfuryl alcohol reacts to give surprisingly good yields. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Butyne. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butanone (butan-2-one). Available from: [Link]

-

Chemistry LibreTexts. F. The Dehydration of Butan-2-ol. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of Butanone. Available from: [Link]

-

Royal Society of Chemistry. Topochemical synthesis of 2D materials. Chemical Society Reviews. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butanone. Available from: [Link]

-

YouTube. mass spectrum & fragmentation of 2-pentanone. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Butanone. NIST Chemistry WebBook. Available from: [Link]

-

Pearson. Draw the proton NMR spectrum you would expect for butan-2-one.... Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound||RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]

- 8. chemistry-matters.com [chemistry-matters.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Butoxyoxane

This guide provides a comprehensive technical analysis of the molecular structure and bonding of 2-butoxyoxane, tailored for researchers, scientists, and professionals in drug development. The content delves into the nuanced stereoelectronic effects and conformational dynamics that define the molecule's three-dimensional architecture and reactivity.

Introduction: Defining this compound

This compound, also known by its IUPAC name This compound , is a cyclic ether with the chemical formula C₉H₁₈O₂. Its structure consists of a saturated six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a butoxy group (-O-(CH₂)₃CH₃). This molecule belongs to the class of acetals, which are characterized by two ether linkages to the same carbon atom. Understanding the intricate details of its molecular geometry and electronic distribution is paramount for predicting its physicochemical properties, reactivity, and potential applications as a specialty solvent or synthetic intermediate.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1927-68-0[1] |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [1] |

Synthesis and Formation

The primary synthetic route to this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] This reaction is a classic example of an electrophilic addition of an alcohol to a vinyl ether, leading to the formation of a stable cyclic acetal.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-butanol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

-

Workup: Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

The mechanism proceeds via protonation of the double bond in 3,4-dihydro-2H-pyran, generating a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 1-butanol then attacks the electrophilic C2 carbon of the ring, followed by deprotonation to yield the final product.

Caption: Synthesis of this compound via Acid-Catalyzed Addition.

Molecular Structure and Bonding: A Detailed Analysis

The molecular architecture of this compound is defined by the interplay of several key structural and electronic features: the conformation of the oxane ring, the stereoelectronic influence of the anomeric effect, and the rotational isomerism of the butoxy side chain.

The Oxane Ring: A Chair Conformation

Similar to cyclohexane, the oxane ring of this compound adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, the C-O-C bond angle within the ring is approximately 111°, and the C-C-C and C-C-O bond angles are close to the ideal tetrahedral angle of 109.5°.[2] The substituents on the ring carbons can occupy either axial or equatorial positions. Through a process known as a ring flip, these positions can interconvert.

Caption: Interconversion of Oxane Chair Conformations.

Stereoelectronic Control: The Anomeric Effect

The presence of an electronegative butoxy group on the carbon adjacent to the ring oxygen (the anomeric carbon, C2) introduces a significant stereoelectronic phenomenon known as the anomeric effect .[3][4] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric position to occupy the axial orientation, despite the greater steric hindrance compared to the equatorial position.[3][4]

This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond of the butoxy group.[3] This orbital overlap is maximized when the butoxy group is in the axial position.

Caption: The Anomeric Effect in this compound.

The magnitude of the anomeric effect results in a conformational equilibrium that favors the axial butoxy conformer.

Rotational Isomerism of the Butoxy Group

The butoxy side chain also exhibits conformational flexibility due to rotation around its C-C and C-O single bonds. The most significant of these are the rotational isomers (rotamers) arising from rotation about the C-O bond connecting the butoxy group to the oxane ring and the C-C bonds within the butyl chain itself. The relative energies of these rotamers are influenced by steric hindrance and torsional strain. For the n-butyl group, the anti and gauche conformations are the most stable.[5]

Bond Lengths and Angles

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C-O (ether linkage) | 1.41[6] | C-O-C (ether linkage) | 111[6] |

| C-O (oxane ring) | ~1.43 | C-C-C (oxane ring) | ~109.5 |

| C-C (oxane ring) | ~1.53 | C-O-C (oxane ring) | ~111 |

| C-C (butoxy chain) | 1.52 - 1.54 | C-C-C (butoxy chain) | ~109.5 |

These values are consistent with sp³ hybridized carbon and oxygen atoms. The C-O-C bond angle in the ether linkage is slightly larger than the tetrahedral angle due to the steric repulsion between the oxane ring and the butyl group.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The proton at the anomeric carbon (C2) would be significantly deshielded due to the two adjacent oxygen atoms, appearing in the range of 4.5-5.0 ppm. Protons on carbons adjacent to the ether oxygen (both in the ring and the butoxy chain) would appear in the 3.4-4.5 δ range.[7] The remaining protons of the oxane ring and the butyl chain would resonate further upfield.

-

¹³C NMR: The carbon NMR spectrum would show the anomeric carbon (C2) as the most downfield signal, typically in the range of 95-105 ppm. Carbons bonded to the ether oxygen would appear in the 50-80 δ range.[7] The other aliphatic carbons would be found at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by C-H and C-O stretching vibrations. A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O single-bond stretching in the ether and acetal functionalities.[7] The spectrum would also show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of hydroxyl groups.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the acetal functional group.

-

Acid Sensitivity: Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid to regenerate the parent aldehyde (or ketone) and alcohol.[8][9] In the case of this compound, acid hydrolysis would yield 5-hydroxypentanal and 1-butanol. This property makes the tetrahydropyranyl group a common protecting group for alcohols in organic synthesis.[2]

-

Oxidation and Reduction: The ether linkages are generally resistant to mild oxidizing and reducing agents. However, under harsh conditions, oxidation can occur at the C-H bonds adjacent to the oxygen atoms.[1]

-

Potential Applications: Due to its solvent properties, this compound may find use in formulations for coatings and cleaning agents.[1] Its structure also makes it a potential intermediate in the synthesis of more complex organic molecules.

Conclusion

The molecular structure and bonding of this compound are governed by a delicate balance of steric and stereoelectronic effects. The oxane ring adopts a stable chair conformation, while the anomeric effect dictates a preference for the axial orientation of the butoxy substituent. This detailed understanding of its three-dimensional structure and electronic properties is essential for predicting its behavior in chemical reactions and for the rational design of new applications in research and industry.

References

- 1. This compound||RUO [benchchem.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. The anomeric effect [quimicaorganica.org]

- 5. byjus.com [byjus.com]

- 6. Ether - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijcps.org [ijcps.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Butoxyoxane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butoxyoxane, also known as 2-butoxytetrahydropyran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this cyclic ether. The guide emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound and its Spectroscopic Analysis

This compound is a cyclic ether with the systematic IUPAC name 2-butoxytetrahydropyran. Its structure consists of a tetrahydropyran (THP) ring substituted at the anomeric C2 position with a butoxy group. This acetal functionality is a key feature that dictates much of its spectroscopic behavior. Understanding the NMR, IR, and MS data is crucial for its identification, purity assessment, and for predicting its chemical reactivity. This guide will dissect the predicted and experimental spectroscopic data to provide a holistic view of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide specific insights into its structure.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the tetrahydropyran ring and the butoxy side chain. The presence of the electronegative oxygen atoms significantly influences the chemical shifts of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (anomeric) | 4.5 - 4.8 | dd | 3.0, 9.0 |

| H6 (axial) | 3.4 - 3.6 | m | |

| H6 (equatorial) | 3.8 - 4.0 | m | |

| H3, H4, H5 (ring) | 1.4 - 1.9 | m | |

| O-CH ₂ (butoxy) | 3.4 - 3.8 | m | |

| O-CH₂-CH ₂ (butoxy) | 1.5 - 1.7 | m | |

| -CH₂-CH ₂-CH₃ (butoxy) | 1.3 - 1.5 | m | |

| -CH₂-CH₃ (butoxy) | 0.8 - 1.0 | t | 7.0 |

Interpretation of the ¹H NMR Spectrum:

-

The anomeric proton (H2) is expected to be the most downfield signal of the ring protons, appearing around 4.5-4.8 ppm.[1] This is due to it being bonded to a carbon that is attached to two oxygen atoms. Its multiplicity will likely be a doublet of doublets, coupling to the two protons on C3.

-

The protons on C6 (H6), adjacent to the ring oxygen, are also shifted downfield, typically in the 3.4-4.0 ppm range.[2][3] The axial and equatorial protons at this position are diastereotopic and will have different chemical shifts and coupling constants.

-

The remaining ring protons (H3, H4, H5) will appear as a complex multiplet in the upfield region, typically between 1.4 and 1.9 ppm, which is characteristic for methylene protons in a saturated ring.[4]

-

The protons of the butoxy group will show a pattern typical for a butyl chain. The methylene group attached to the ether oxygen (O-CH ₂) will be the most downfield of the chain protons. The terminal methyl group will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (anomeric) | 98 - 102 |

| C6 | 62 - 65 |

| C3, C4, C5 (ring) | 20 - 35 |

| O-C H₂ (butoxy) | 67 - 70 |

| O-CH₂-C H₂ (butoxy) | 30 - 33 |

| -CH₂-C H₂-CH₃ (butoxy) | 19 - 22 |

| -CH₂-C H₃ (butoxy) | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum:

-

The anomeric carbon (C2) is the most downfield of the ring carbons, appearing in the 98-102 ppm range, a characteristic chemical shift for an acetal carbon.[5][6]

-

The C6 carbon, being adjacent to the ring oxygen, will also be significantly downfield compared to the other ring methylene carbons, typically appearing around 62-65 ppm.[7][8]

-

The other ring carbons (C3, C4, C5) will have chemical shifts in the typical alkane region of 20-35 ppm.[7]

-

The carbons of the butoxy group will show characteristic shifts, with the carbon directly attached to the oxygen being the most downfield.

Caption: Key predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Absorptions for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (ether/acetal) | 1050 - 1150 | Strong |

Interpretation of the IR Spectrum:

-

The most prominent features in the IR spectrum of this compound will be the C-H and C-O stretching vibrations.

-

Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the methylene and methyl groups of the tetrahydropyran ring and the butoxy chain.[9][10]

-

A strong, broad band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibrations of the ether and acetal functional groups.[9][11] This is often a complex region with multiple overlapping bands. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus m/z.

Experimental Mass Spectrum of this compound

The mass spectrum of this compound has been reported in the NIST WebBook database.[13]

| m/z | Relative Intensity | Possible Fragment |

| 85 | 100 | [C₅H₉O]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

| 158 | <5 | [M]⁺ |

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺) at m/z 158 is expected to be of low intensity, which is common for ethers as they readily undergo fragmentation.[13]

-

The base peak (most intense peak) is observed at m/z 85. This corresponds to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) from the molecular ion, resulting in the stable oxonium ion of the tetrahydropyran ring. This is a characteristic fragmentation pathway for 2-alkoxytetrahydropyrans.[14]

-

A significant peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), arising from the cleavage of the C-O bond of the butoxy group.

-

Other smaller fragments at m/z 41 and 29 are common hydrocarbon fragments.

Caption: Major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data of this compound, when analyzed collectively, provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, with the chemical shifts of the anomeric center and the carbons/protons adjacent to the oxygen atoms being particularly diagnostic. The IR spectrum confirms the presence of the ether/acetal functional groups and the absence of other functionalities. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by the formation of the stable tetrahydropyranyl oxonium ion. This comprehensive spectroscopic analysis serves as a valuable reference for scientists working with this and related compounds.

References

-

NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

-

NIST. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- in the NIST Chemistry WebBook. [Link]

-

PubChem. Tetrahydropyran. [Link]

-

NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

-

NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-[(3-BUTENYL)OXY]TETRAHYDRO-2H-PYRAN. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

NIST. 2H-Pyran, 2-butoxytetrahydro- in the NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000098). [Link]

-

SpectraBase. 2-Tert.-butoxytetrahydropyran. [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro- in the NIST Chemistry WebBook. [Link]

-

NIST. 2-Propyltetrahydropyran in the NIST Chemistry WebBook. [Link]

-

Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

SpectraBase. TETRAHYDROPYRAN-2-CARBALDEHYD. [Link]

-

NIST. Ethanol, 2-butoxy- in the NIST Chemistry WebBook. [Link]

-

NIST. 2-(2-Butoxyethoxy)ethoxy, TMS derivative in the NIST Chemistry WebBook. [Link]

-

NIST. 2H-Pyran-2-ol, tetrahydro- in the NIST Chemistry WebBook. [Link]

Sources

- 1. 2-(4-CHLOROBUTOXY)TETRAHYDROPYRAN(41302-05-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-METHOXYTETRAHYDROPYRAN(6581-66-4) 1H NMR [m.chemicalbook.com]

- 3. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]

- 4. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]

- 5. 2-(4-CHLOROBUTOXY)TETRAHYDROPYRAN(41302-05-0) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Tetrahydropyran(142-68-7) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Methyltetrahydropyran(10141-72-7) 13C NMR spectrum [chemicalbook.com]

- 9. Tetrahydropyran [webbook.nist.gov]

- 10. 2-Propyltetrahydropyran [webbook.nist.gov]

- 11. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]

- 12. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 13. 2H-Pyran, 2-butoxytetrahydro- [webbook.nist.gov]

- 14. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

physical and chemical stability of 2-Butoxyoxane

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Butoxyoxane

Introduction

This compound (CAS No. 1927-68-0), also known as 2-Butoxytetrahydro-2H-pyran, is a cyclic ether with potential applications as a specialty solvent or an intermediate in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring connected to a butoxy group via an acetal linkage, presents unique physicochemical properties that are a subject of ongoing research. For professionals in drug development and materials science, a thorough understanding of a molecule's stability profile is paramount. It dictates storage conditions, formulation strategies, and shelf-life, directly impacting safety and efficacy.

This guide provides a comprehensive framework for assessing the . Given the limited specific stability data in public literature, this document adopts a predictive and methodological approach. It synthesizes foundational principles of organic chemistry with industry-standard protocols to outline potential degradation pathways and detail the experimental workflows required to rigorously define the stability profile of this compound.

Physicochemical Properties and Predicted Stability Liabilities

A molecule's structure is the primary determinant of its reactivity and stability. This compound's key structural features are the ether oxygen within the tetrahydropyran ring and the exocyclic acetal linkage.

| Property | Value | Source |

| Chemical Name | 2-Butoxytetrahydro-2H-pyran | [2] |

| CAS Number | 1927-68-0 | [2] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Predicted Liabilities | Acetal Hydrolysis, Ether Oxidation | N/A |

The most significant potential liability is the acetal group, which is known to be susceptible to hydrolysis under acidic conditions. The ether linkages are also prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.[3]

Predicted Degradation Pathways

Based on its functional groups, two primary degradation pathways are predicted for this compound: hydrolysis and oxidation.

-

Hydrolytic Degradation: The acetal linkage is prone to cleavage in the presence of water, a reaction that is significantly accelerated under acidic conditions.[4][5] This pathway would lead to the opening of the ether bond, yielding 4-butoxybutanal and ultimately butanol and other derivatives. Base-catalyzed hydrolysis is generally much slower for acetals and ethers.

-

Oxidative Degradation: Ethers can undergo auto-oxidation in the presence of oxygen to form hydroperoxides, which can be unstable and lead to further degradation products, including ketones and aldehydes.[1][6][7] This process can be initiated by heat, light, or impurities. The carbon atom adjacent to the ether oxygen is the most likely site of initial attack.

Caption: Predicted degradation pathways for this compound.

Framework for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[8][9][10] These studies are a regulatory requirement and are fundamental to developing stability-indicating analytical methods.[11][12]

The objective is to achieve 5-20% degradation of the parent molecule to ensure that secondary degradation products are not formed in significant quantities.[12]

Caption: General workflow for a forced degradation study.

Protocol: Hydrolytic Stress Testing

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Methodology:

-

Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile) if needed, and dilute with the stressor solution.

-

Acid Hydrolysis: Add the stock solution to 0.1 N HCl.

-

Base Hydrolysis: Add the stock solution to 0.1 N NaOH.

-

Neutral Hydrolysis: Add the stock solution to purified water.

-

Incubate all solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the aliquots from the acid and base studies immediately before analysis to halt the degradation reaction.

-

Analyze all samples using a validated stability-indicating method.

Protocol: Oxidative Stress Testing

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

-

Prepare a 1 mg/mL solution of this compound.

-

Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.[12]

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at predetermined time points.

-

Causality: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from peroxide-forming excipients or atmospheric oxygen.[13] The reaction is typically conducted at room temperature to avoid thermally-induced degradation.

Protocol: Thermal and Photostability Testing

Objective: To evaluate the impact of heat and light on the stability of this compound.

Methodology:

-

Thermal Stability:

-

Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Include a control sample stored at refrigerated conditions.

-

Analyze samples at set time points.

-

-

Photostability:

-

Expose solid and solution samples to a light source providing controlled illumination (overall illumination of not less than 1.2 million lux hours) and near-ultraviolet energy (not less than 200 watt-hours/m²).[14]

-

Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

-

Analyze the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active substance without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16]

Caption: Workflow for stability-indicating method development.

Protocol: HPLC Method Development

-

Column Selection: Start with a reversed-phase C18 column, which is versatile for moderately polar organic molecules.

-

Mobile Phase Selection: Begin with a simple gradient of water (or buffer) and acetonitrile.

-

Wavelength Selection: Use a Diode Array Detector (DAD) to scan the UV spectrum of this compound to determine the wavelength of maximum absorbance. If it lacks a strong chromophore, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.

-

Forced Degradation Sample Analysis: Inject the samples generated from the stress testing. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Optimization: Adjust the gradient slope, mobile phase pH, or column chemistry to improve the resolution of co-eluting peaks.

-

Peak Purity Analysis: Use the DAD to assess peak purity, ensuring the parent peak is spectrally homogenous, confirming no degradants are co-eluting.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Excipient Compatibility Studies

For drug development, it is crucial to ensure that the active pharmaceutical ingredient (API) is compatible with the excipients used in the formulation.[17][18] Incompatibilities can lead to degradation and compromise the final product's stability.[19]

Protocol: Excipient Screening

-

Selection: Choose a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

-

Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure API.

-

Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and control conditions for a set period (e.g., 4 weeks).

-

Analysis:

-

Visual: Observe for any physical changes (e.g., color change, clumping).

-

DSC (Differential Scanning Calorimetry): Analyze initial samples to detect potential interactions, indicated by shifts in melting points or the appearance of new thermal events.

-

HPLC: Analyze the stored samples to quantify the API and detect the formation of any new degradation products compared to the pure API control.

-

Summary of Stability Assessment Strategy

This table summarizes the key stress conditions and analytical endpoints for a comprehensive stability assessment of this compound.

| Stress Factor | Conditions | Potential Degradation Pathway | Primary Analytical Technique |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Acetal cleavage | HPLC-UV/MS |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Acetal/ether cleavage | HPLC-UV/MS |

| Oxidation | 3% H₂O₂, Room Temp | Peroxide formation, cleavage | HPLC-UV/MS |

| Thermal | 80°C (solid and solution) | Fragmentation, oxidation | HPLC-UV/MS, GC-MS |

| Photolytic | ICH Q1B light exposure | Radical-based oxidation/cleavage | HPLC-UV/MS |

| Excipient | 40°C / 75% RH with excipients | All pathways, catalyzed by excipient | HPLC-UV, DSC |

Conclusion

References

-

Woiski, T., et al. (2020). Possible degradation pathways for 2-BE, according to the literature. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed. Retrieved January 4, 2026, from [Link]

-

Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation. Retrieved January 4, 2026, from [Link]

-

Lian, K., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

-

Lachman, L., et al. (2022). Forced Degradation – A Review. IntechOpen. Retrieved January 4, 2026, from [Link]

-

Shinde, S. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from [Link]

-

Orlando, J. J., et al. (2002). Relative-rate study of thermal decomposition of the 2-butoxyl radical in the temperature range 280-313 K. ResearchGate. Retrieved January 4, 2026, from [Link]

-

(2024). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 4, 2026, from [Link]

-

(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved January 4, 2026, from [Link]

-

Li, Y., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]

-

(2015). Results of forced degradation studies. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Tsuchida, T., et al. (1989). Effect of Solvent Species on the Hydrolysis Behavior of Zr-Butoxide. Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Iurian, S., et al. (2015). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. ResearchGate. Retrieved January 4, 2026, from [Link]

-

(2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved January 4, 2026, from [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved January 4, 2026, from [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Zuber, G., et al. (1995). Influence of pH and light on the stability of some antioxidants. PubMed. Retrieved January 4, 2026, from [Link]

-

(2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Retrieved January 4, 2026, from [Link]

-

Rood, K., & Roth, L. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Retrieved January 4, 2026, from [Link]

-

(2014). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Sui, X., et al. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. PubMed. Retrieved January 4, 2026, from [Link]

-

(2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Retrieved January 4, 2026, from [Link]

-

Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Retrieved January 4, 2026, from [Link]

-

(n.d.). Excipient Compatibility and Functionality. OUCI. Retrieved January 4, 2026, from [Link]

-

MedROC. (2021). Oxidation reactions of alcohols | Organic Chemistry A-Level. YouTube. Retrieved January 4, 2026, from [Link]

-

Liu, L. (2015). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Pharmachitchat. Retrieved January 4, 2026, from [Link]

-

(2024). What is the compatibility of Antioxidant 245 with different pharmaceutical excipients?. Blog. Retrieved January 4, 2026, from [Link]

-

Halouzka, J., & Hubálek, Z. (1992). Effect of pH on the stability of type-C toxin of Clostridium botulinum. PubMed. Retrieved January 4, 2026, from [Link]

-

Clark, J. (2004). oxidation of alcohols. Chemguide. Retrieved January 4, 2026, from [Link]

-

(2019). Thermal Stability of 2-Butynoic Acid (Tetrolic Acid). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Retrieved January 4, 2026, from [Link]

-

(2020). Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox). PubMed. Retrieved January 4, 2026, from [Link]

-

Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

(2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate. Retrieved January 4, 2026, from [Link]

-

(2020). Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox). ResearchGate. Retrieved January 4, 2026, from [Link]

-

(n.d.). Hydrolysis. Khan Academy. Retrieved January 4, 2026, from [Link]

-

(n.d.). Describe the stereo chemical effect on the hydrolysis of 2-bromobutane. Allen. Retrieved January 4, 2026, from [Link]

-

(2006). Thermal Stability of Larger Carbonyl Compounds: 2-Methylbutyraldehyde. ResearchGate. Retrieved January 4, 2026, from [Link]

-

(2015). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound||RUO [benchchem.com]

- 2. This compound | 1927-68-0 [chemicalbook.com]

- 3. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. biomedres.us [biomedres.us]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. pharmtech.com [pharmtech.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. q1scientific.com [q1scientific.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Potential Research Areas for 2-Butoxyoxane

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. This compound is a chemical for research and development purposes and should be handled by qualified laboratory professionals.

Executive Summary

This compound, a substituted tetrahydropyran, represents a largely unexplored molecule with significant potential across diverse scientific disciplines. While its direct applications are not yet widely documented, its structural similarity to well-characterized compounds such as 2-butoxyethanol and other cyclic ethers provides a strong foundation for hypothesizing its utility. This guide delineates promising research avenues for this compound, focusing on its potential as a novel solvent, a monomer in polymer chemistry, and a scaffold in medicinal chemistry and drug delivery. We present a scientifically grounded rationale for each proposed area of investigation, complete with detailed experimental protocols and workflows to catalyze further research and development.

The Current Landscape of this compound

This compound is a member of the glycol ether family, characterized by a tetrahydropyran ring with a butoxy substituent at the 2-position.[1] Its synthesis can be achieved through the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] Currently, its primary documented utility is as a specialty solvent or an intermediate in organic synthesis, though specific applications remain an active area of investigation.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Butoxyethanol | Tetrahydropyran (Oxane) |

| Molecular Formula | C8H16O2 | C6H14O2 | C5H10O |

| Molecular Weight ( g/mol ) | 144.21 | 118.17 | 86.13 |

| Boiling Point (°C) | Not widely reported | 171 | 88 |

| Water Solubility | Not widely reported | Fully miscible[1] | Soluble |

| CAS Number | 1927-68-0[2] | 111-76-2 | 142-68-7 |

Potential Research Area: A Novel Green Solvent

The solvent properties of 2-butoxyethanol are well-established, particularly in coatings, inks, and cleaning products due to its ability to dissolve a wide range of substances.[1][3][4] this compound, with its cyclic ether structure and butoxy side chain, is hypothesized to possess unique solvency characteristics that may offer advantages over linear glycol ethers, including potential for reduced volatility and different polarity.

Rationale for Investigation

-

Unique Solvency: The combination of the polar ether group within the tetrahydropyran ring and the non-polar butoxy group may allow for the dissolution of a broad spectrum of solutes.

-

Potential for Reduced Volatility: The cyclic structure might lead to a higher boiling point and lower vapor pressure compared to its linear counterparts, which could be advantageous in reducing volatile organic compound (VOC) emissions.[1]

-

Biodegradability: Studies on other cyclic ethers like 1,4-dioxane and tetrahydrofuran have shown they can be biodegraded by certain bacterial strains, suggesting a potential for developing more environmentally friendly solvent systems.[5]

Proposed Experimental Workflow: Solvent Property Characterization

Caption: Workflow for characterizing the solvent properties of this compound.

Detailed Protocol: Determination of Hansen Solubility Parameters (HSP)

-

Solute Selection: Choose a set of 20-30 well-characterized solvents with known HSP values.

-

Solubility Testing: For each probe solvent, determine the solubility of this compound at a fixed temperature (e.g., 25°C). A simple binary classification of "soluble" or "insoluble" can be used initially.

-

Data Analysis: Input the solubility data into a suitable software program (e.g., HSPiP). The software will calculate the HSP values (δD for dispersion, δP for polar, and δH for hydrogen bonding) for this compound.

-

Validation: Use the calculated HSP values to predict the solubility of this compound in other solvents and with various polymers and compare with experimental results.

Potential Research Area: Polymer Chemistry Applications

The cyclic ether structure of this compound makes it a candidate for ring-opening polymerization (ROP), a common method for synthesizing polymers from cyclic monomers.[6] The resulting polyether could exhibit unique thermal and mechanical properties.

Rationale for Investigation

-

Novel Polymer Backbones: ROP of this compound could lead to new polyethers with a repeating unit containing a butoxy side chain, which could influence properties like crystallinity, melting temperature, and solubility.

-

Tunable Properties: Copolymerization of this compound with other cyclic ethers or monomers could allow for the fine-tuning of polymer properties for specific applications.

-

High-Performance Polymers: Similar to poly(2-cycloalkyl-2-oxazoline)s, which exhibit high melting temperatures, polymers derived from this compound might have applications as high-performance materials.[7]

Proposed Experimental Workflow: Synthesis and Characterization of Poly(this compound)

Caption: Workflow for the synthesis and characterization of poly(this compound).

Detailed Protocol: Cationic Ring-Opening Polymerization of this compound

-

Monomer Preparation: Dry this compound over calcium hydride and distill under reduced pressure.

-

Initiator Preparation: Prepare a stock solution of a suitable cationic initiator (e.g., triflic acid) in a dry, non-protic solvent (e.g., dichloromethane).

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified this compound in the reaction solvent. Cool the solution to the desired temperature (e.g., 0°C) and add the initiator solution via syringe.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor monomer conversion by gas chromatography (GC).

-

Termination: Quench the polymerization by adding a suitable terminating agent (e.g., methanol).

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.

-

Characterization: Analyze the purified polymer using the techniques outlined in the workflow diagram.

Potential Research Area: A Scaffold in Medicinal Chemistry and Drug Delivery

Cyclic ethers are prevalent in many biologically active molecules and are used in drug discovery to modify physicochemical properties.[8] The this compound scaffold could serve as a novel building block for new chemical entities or as a component in advanced drug delivery systems.

Rationale for Investigation

-

Bioisosteric Replacement: The tetrahydropyran ring is a common motif in natural products and pharmaceuticals. The butoxy group offers a handle for further functionalization or for modulating lipophilicity.

-

Metabolic Stability: The metabolic stability of cycloalkyl ethers can be influenced by ring size and substitution patterns.[8] Investigating the metabolism of this compound could provide insights for designing more stable drug candidates.

-

Drug Delivery Nanocarriers: The amphiphilic nature of this compound suggests its potential use in forming micelles or as a component of polymers for creating nanoparticles for drug delivery.[9][10] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[11]

Proposed Experimental Workflow: Evaluation for Drug Delivery Applications

Caption: Workflow for evaluating this compound-based nanoparticles for drug delivery.

Detailed Protocol: Nanoparticle Formulation by Solvent Evaporation

-

Organic Phase Preparation: Dissolve the this compound-containing polymer and the hydrophobic drug in a volatile organic solvent (e.g., acetone or dichloromethane).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Pluronic F68) to stabilize the nanoparticles.

-

Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion.

-

Solvent Evaporation: Remove the organic solvent by stirring at room temperature or under reduced pressure.

-

Purification: Centrifuge the nanoparticle suspension to remove any unloaded drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water.

-

Characterization: Analyze the purified nanoparticles for size, drug loading, and release properties as described in the workflow.

Proposed Toxicological and Metabolic Profiling

Given the known toxicity of 2-butoxyethanol, which includes hematotoxic effects and potential for liver and kidney damage, a thorough toxicological and metabolic evaluation of this compound is imperative before its widespread application.[1][12]

Rationale for Investigation

-

Safety Assessment: Determine the acute and chronic toxicity of this compound to establish safe handling and exposure limits.

-

Metabolic Pathway Elucidation: Identify the metabolic fate of this compound in vitro and in vivo. A key question is whether it is metabolized to 2-butoxyacetic acid (BAA), the primary toxic metabolite of 2-butoxyethanol.[1]

-

Structure-Toxicity Relationship: Understanding the metabolism and toxicity of this compound will contribute to the broader knowledge of structure-toxicity relationships for cyclic ethers.

Key Experiments

-

In Vitro Metabolism: Incubate this compound with liver microsomes (human and rat) to identify metabolites using LC-MS/MS. Cytochrome P450 enzymes are known to be involved in the metabolism of ethers.[8][13]

-

Cytotoxicity Assays: Evaluate the cytotoxicity of this compound and its potential metabolites in relevant cell lines (e.g., hepatocytes, renal cells).

-

In Vivo Studies: Conduct acute and sub-chronic toxicity studies in animal models (e.g., rats) to assess systemic toxicity, including hematological and histopathological changes.

Conclusion and Future Outlook

This compound stands as a promising but understudied chemical with the potential to make significant contributions to solvent chemistry, polymer science, and medicinal chemistry. The research areas proposed in this guide provide a roadmap for unlocking its potential. A systematic investigation into its properties, coupled with a thorough understanding of its toxicological profile, will be crucial for its successful translation into industrial and biomedical applications. The scientific community is encouraged to explore this versatile molecule and its derivatives to drive innovation in these critical fields.

References

- Borden, R. C., & Barlaz, M. A. (2007). Modeling Cometabolism of Cyclic Ethers. Journal of Environmental Engineering, 133(2), 215–221.

- Waring, M. J., et al. (2015). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 58(20), 8274–8286.

-

Glucose - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

- Tran, L.-S., et al. (2017). Chemical kinetics of cyclic ethers in combustion. Progress in Energy and Combustion Science, 62, 1–55.

- Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (1998). Agency for Toxic Substances and Disease Registry (US).

- Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics, 310(2), 402–409.

-

2-[2-(2-Butoxyethoxy)ethoxy]oxane | C13H26O4 | CID 233173 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

What is 2-Butoxy ethanol used for? - Knowledge. (2025, May 22). Retrieved January 4, 2026, from [Link]

- Toxicological Profile for 2-Butanone. (2012). Agency for Toxic Substances and Disease Registry (US).

- Toxicological Profile for 2-Butanone. (2012). Agency for Toxic Substances and Disease Registry (US).

- Glassner, M., et al. (2014). Poly(2-cycloalkyl-2-oxazoline)s: high melting temperature polymers solely based on Debye and Keesom van der Waals interactions. Polymer Chemistry, 5(13), 4047–4051.

- Chuang, Y.-C., et al. (2020). Nano-BTA: A New Strategy for Intravesical Delivery of Botulinum Toxin A. Toxins, 12(11), 728.

-

2-Butoxyethanol: Unveiling the Versatile Charm of the Universal Solvent | Aure Chemical. (n.d.). Retrieved January 4, 2026, from [Link]

- Kumar, R., & Singh, B. R. (2025). Transdermal Delivery of Botulinum Neurotoxin A: A Novel Formulation with Therapeutic Potential. Pharmaceutics, 17(2), 146.

- Synthesis, Properties, and Structure of Butylenoxide-Siloxaneurethane Block Copolymers. (2015). Polymer Science, Series A, 57, 633–640.

- Gangarosa, L. P., et al. (1998). BOTOX® delivery by iontophoresis.

- The Role of Biodegradable Polymers in Nano Carrier-based Drug Delivery System to Enhance Oral Bioavailability & Solubility of BCS Class II, IV Drugs: A Review. (2024). Preprints.org.

- Mitchell, M. J., et al. (2021). 2D layered nanomaterials for therapeutics delivery. Advanced Drug Delivery Reviews, 173, 270–292.

-

MSE 201 S21 Lecture 28 - Module 2 - Introduction to Polymers. (2021, April 4). [Video]. YouTube. [Link]

- Kayir, N., et al. (2023). Synthesis, Characterization, and Investigation Photophysicochemical Properties of Axially 2-hyroxymethyl-1,4-benzodioxan Di-substituted Silicon(IV) Phthalocyanine.

-

SQA Nat5 Chemistry - Section 2 - Q3 2025. (2026, January 2). [Video]. YouTube. [Link]

-

Experiment #2, Silicone Polymers. (2021, May 12). [Video]. YouTube. [Link]

-

Butoxycaine - Solubility of Things. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound||RUO [benchchem.com]

- 2. This compound | 1927-68-0 [chemicalbook.com]

- 3. gneechem.com [gneechem.com]

- 4. 2-Butoxyethanol: Unveiling the Versatile Charm of the Universal Solvent | Aure Chemical [aurechem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Poly(2-cycloalkyl-2-oxazoline)s: high melting temperature polymers solely based on Debye and Keesom van der Waals interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nano-BTA: A New Strategy for Intravesical Delivery of Botulinum Toxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. 2D layered nanomaterials for therapeutics delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Butoxyoxane: Synthesis, Properties, and Emerging Applications

Abstract